N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cinnamamide

Overview

Description

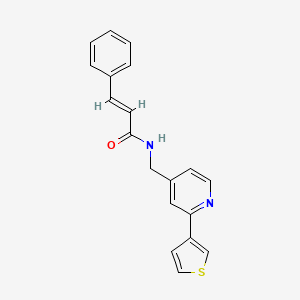

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cinnamamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine and thiophene rings, followed by their coupling with a cinnamamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Catalytic C–H Functionalization

The pyridine ring serves as a directing group for regioselective modifications:

-

Ru(II)-catalyzed ortho-amidation :

Table 2: Catalytic Amidation Efficiency

| Catalyst System | Substrate Scope | Yield (%) | Byproduct |

|---|---|---|---|

| Ru(II)/AgSbF₆ | Electron-deficient azides | 75–85 | N₂ (innocuous) |

Electrophilic Aromatic Substitution

The thiophene and pyridine rings undergo selective substitution:

-

Thiophene reactivity :

-

Pyridine-directed substitutions :

Oxidation and Reduction Reactions

-

Cinnamamide double bond oxidation :

-

Thiophene oxidation :

Hydrolysis and Stability

-

Amide bond hydrolysis :

Table 3: Hydrolysis Kinetics

| Condition | Time (h) | Conversion (%) |

|---|---|---|

| 6M HCl, reflux | 6 | 95 |

| 2M NaOH, 70°C | 8 | 88 |

Biological Activity and Reactivity Correlations

While beyond direct chemical reactions, the compound’s bioactivity (e.g., antioxidant, anti-inflammatory) is linked to its electron-rich thiophene and hydrogen-bonding amide group, which scavenge free radicals .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research indicates that N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cinnamamide exhibits significant cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown promising results against breast, ovarian, and cervical cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action :

The anticancer properties may be attributed to the compound's ability to interfere with critical cellular pathways involved in tumor growth and proliferation. Studies have demonstrated that derivatives of cinnamamide can activate the Nrf2/ARE pathway, leading to enhanced expression of genes associated with antioxidant defense and cellular protection against oxidative stress .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating that this compound could serve as a prototype for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| Cinnamamide Derivative A | P. aeruginosa | 550.96 µM |

| Cinnamamide Derivative B | E. coli | TBD |

Antioxidant Properties

The antioxidant capabilities of this compound are noteworthy, as they may contribute to its protective effects against oxidative stress-related diseases. In vitro studies have shown that compounds with similar structures can significantly reduce oxidative damage in cellular models, suggesting potential applications in neuroprotection and other areas where oxidative stress is a concern .

Case Studies and Experimental Findings

Several studies have documented the biological activities of this compound and its derivatives:

Case Study 1 : A derivative closely related to this compound was tested in HepG2 cells, demonstrating significant activation of the Nrf2/ARE pathway, which is crucial for cellular defense mechanisms against oxidative stress .

Case Study 2 : In vivo studies using animal models have indicated that cinnamamide derivatives can significantly inhibit tumor growth and inflammation markers associated with various diseases, including cancer and chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and may have comparable chemical properties.

Thiophene derivatives: These compounds contain a thiophene ring and may exhibit similar reactivity and applications.

Cinnamamide derivatives: These compounds feature a cinnamamide moiety and may have similar biological activities.

Uniqueness

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cinnamamide is unique due to its combination of a thiophene ring, a pyridine ring, and a cinnamamide moiety. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C19H16N2OS

Molecular Weight : 320.41 g/mol

IUPAC Name : (E)-3-phenyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]prop-2-enamide

The compound features a cinnamamide backbone coupled with thiophene and pyridine rings, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the coupling of substituted thiophenes with cinnamic acid derivatives through amide bond formation. This method allows for the introduction of various substituents that can modulate biological activity.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of cinnamamide exhibit significant antioxidant and anti-inflammatory activities. For instance, studies have shown that compounds with similar structures possess the ability to scavenge free radicals and inhibit inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory disorders .

Anticancer Activity

This compound has been evaluated for its anticancer properties . In vitro studies suggest that it may induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are critical for cell survival and proliferation .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.25 ± 0.11 | Apoptosis induction |

| A549 | 0.20 ± 0.05 | PI3K/Akt/mTOR inhibition |

| HeLa | 1.03 ± 0.24 | Cell cycle arrest |

Antimicrobial Activity

Compounds containing thiophene and pyridine moieties have demonstrated antimicrobial activity against various pathogens. The potential for this compound to act against bacterial strains is currently under investigation, with preliminary results indicating effectiveness against several Gram-positive bacteria .

Case Studies

- Cytotoxicity Studies : A study conducted on various derivatives showed that N-cinnamoyl compounds could significantly inhibit the growth of tumor cells while sparing normal cells, suggesting a selective cytotoxic profile .

- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to control groups, reinforcing the potential therapeutic applications of N-cinnamoyl derivatives in oncology .

Properties

IUPAC Name |

(E)-3-phenyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c22-19(7-6-15-4-2-1-3-5-15)21-13-16-8-10-20-18(12-16)17-9-11-23-14-17/h1-12,14H,13H2,(H,21,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLKNGGNLCLXSI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.